n-Bromoacetamide

Overview

Description

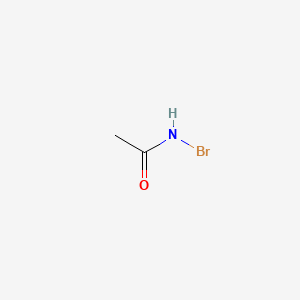

N-Bromoacetamide (NBA), with the molecular formula C₂H₄BrNO (average mass: 137.964 g/mol), is a brominated derivative of acetamide where the bromine atom is attached to the nitrogen atom (RN: 79-15-2) . It is synthesized via the reaction of acetamide with bromine in the presence of potassium hydroxide or other bases . NBA is unstable under ambient conditions and requires storage in cool, dark environments to prevent decomposition .

NBA is widely utilized in organic synthesis as a brominating agent, oxidant, and catalyst in reactions such as aminobromination of alkenes . In biochemistry, it modifies ion channel proteins by interacting with histidine or methionine residues, irreversibly inhibiting transient potassium currents (Iₐ) in neurons . Its reactivity stems from the electrophilic bromine atom, which participates in halogenation, oxidation, and protein modification .

Preparation Methods

Bromic Acid-Mediated Synthesis of N-Bromoacetamide

Reaction Mechanism and Stoichiometry

The patented bromic acid method involves three key components: acetamide, aqueous bromic acid (HBrO₃), and bromine (Br₂), with hydrochloric acid (HCl) acting as a catalyst . The reaction proceeds via electrophilic bromination, where bromic acid generates bromonium ions (Br⁺) that react with acetamide’s nucleophilic nitrogen atom. The stoichiometric ratio of acetamide to bromine is approximately 1:0.4–0.6, ensuring partial bromination to avoid overhalogenation .

The general equation is:

Side reactions are minimized by maintaining a pH < 1 and temperatures below 20°C during bromine addition .

Stepwise Procedure

-

Bromic Acid Preparation : Sodium bromate (NaBrO₃) is passed through a sulfonic acid cation exchange resin (e.g., Dowex 50W-X8), replacing Na⁺ ions with H⁺ to yield 0.8–1.5 M bromic acid .

-

Acetamide Dissolution : Acetamide is dissolved in the bromic acid solution at a 1:1 molar ratio.

-

Bromine Addition : Bromine is added incrementally over 2–3 hours under vigorous stirring and cooling (0–20°C).

-

Precipitation and Isolation : The mixture is chilled to 4°C to precipitate NBA, which is filtered, washed with ice water, and dried at 45–65°C .

Optimization of Reaction Parameters

Acid Strength and Catalysis

Bromic acid concentration critically influences yield. At 1.13 M, the reaction achieves 78.4% yield, whereas concentrations below 0.8 M result in incomplete bromination . Hydrochloric acid (12 N) is added catalytically (0.5–1.5 mL per mole of acetamide) to maintain pH < 1, suppressing bromate (BrO₃⁻) formation and enhancing Br⁺ availability .

Temperature Control

Exothermic bromine addition necessitates cooling to 0–20°C. Elevated temperatures (>25°C) promote side reactions, such as dibromination or hydrolysis, reducing yields by 15–20% . Post-addition chilling to 4°C ensures maximal precipitation.

Scalability

The process scales linearly, as demonstrated in Example 5 :

-

Input : 19.62 lb-moles acetamide, 3.84 lb-moles bromic acid, 6.57 lb-moles Br₂

-

Output : 1,774 lbs NBA (78.4% yield)

-

Purity : 99.2% bromine content (theoretical: 64.48%; observed: 64.0%)

Analytical Characterization

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 105.5–109.0°C | |

| Bromine Content | 64.0% (theoretical 64.48%) | |

| Solubility | H₂O, THF, CHCl₃ |

NBA crystallizes as white needles, stable at room temperature for >6 months when stored in anhydrous conditions .

Spectroscopic Data

Comparative Analysis with Historical Methods

Limitations of Prior Approaches

Early methods employed bromine in acetic acid or H₂SO₄, resulting in:

Advantages of the Bromic Acid Method

-

Stability : NBA retains 98% purity after 6 months vs. 80% in prior processes .

-

Reproducibility : Consistent results across 300–1,000 lb batches .

Industrial-Scale Production Considerations

Ion Exchange Regeneration

The bromic acid column (Dowex 50W-X8) is regenerated with 10% H₂SO₄, enabling 50+ cycles without efficiency loss .

Waste Management

-

Byproducts : HBr and unreacted Br₂ are neutralized with NaHSO₃.

Emerging Alternatives and Research Gaps

Electrochemical Bromination

Preliminary studies suggest anodic oxidation of Br⁻ to Br⁺ could replace bromic acid, but yields remain suboptimal (45–50%) .

Solvent-Free Mechanochemistry

Ball-milling acetamide with KBrO₃ and H₂SO₄ achieves 65% yield but requires post-synthesis purification .

Chemical Reactions Analysis

Bromohydration and Bromofluorination of Alkenes

NBA facilitates bromohydration and bromofluorination of alkenes under controlled conditions. These reactions proceed via an ionic mechanism involving a bromonium ion intermediate.

Typical Reaction Conditions :

-

Solvents : Aqueous acetone, dioxane, THF, or acetic acid.

-

Temperature : 0–25°C.

-

Nucleophiles : Water (for bromohydrins), acetate (for bromoacetates), or HF (for bromofluorides) .

Example :

Cyclohexene reacts with NBA in aqueous acetone to yield trans-2-bromocyclohexanol (bromohydrin) as the major product. In acetic acid, the product shifts to 2-bromoacetoxycyclohexane .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexene | H₂O/acetone, 0°C | trans-2-Bromocyclohexanol | 75–98% |

| Styrene | AcOH, 25°C | 2-Bromoacetoxystyrene | 60–85% |

| 1-Methylcyclohexene | HF/ether | 1-Bromo-2-fluoromethylcyclohexane | 70% |

Bromofluorination with anhydrous HF in ether enables the synthesis of fluorinated bioactive molecules, such as fluorinated steroids and amino acids .

Formation of 2-Bromo-N-bromoacetimidates

NBA reacts with alkenes to form 2-bromo-N-bromoacetimidates, a novel class of compounds. The reaction occurs in two stages:

-

Radical Generation : NBA undergoes homolytic cleavage to form N,N-dibromoacetamide (NDBA).

-

Ionic Addition : NDBA adds ionically to the alkene, forming the adduct .

Stoichiometry :

Example :

Cyclohexene reacts with NBA to yield 2-bromo-N-bromoacetimidate (10 ), which thermally decomposes to trans-1,2-dibromocyclohexane (30%) and other products .

| Adduct | Thermal Decomposition Product | Conditions |

|---|---|---|

| 10 (C₈H₁₁Br₂NO) | trans-1,2-Dibromocyclohexane | 100°C, solvent-free |

Stereochemical and Mechanistic Insights

The ionic addition mechanism involves a three-membered bromonium ion intermediate, leading to trans-addition products. Nucleophiles attack the less substituted carbon of the bromonium ion, resulting in anti stereochemistry .

Key Observations :

-

Trans Selectivity : Observed in cyclohexene bromohydrin formation .

-

Solvent Effects : Polar solvents (e.g., CH₃CN) enhance ionic pathways, while nonpolar solvents favor radical side reactions .

Transformations Under Acidic and Basic Conditions

NBA-derived adducts undergo diverse transformations:

Acidic Hydrolysis

Adducts like 10 hydrolyze in HCl/THF to form trans-2-bromocyclohexanol or rearrange to trans-1,2-dibromocyclohexane .

Reaction with Triethylamine

Adducts react with Et₃N to yield ketones (e.g., 2-bromocyclohexanone) and acetimidic acid derivatives .

Contrast with N-Bromosuccinimide (NBS)

NBA and NBS exhibit divergent reactivity:

| Parameter | NBA | NBS |

|---|---|---|

| Primary Reactivity | Electrophilic addition | Allylic bromination (radical) |

| Mechanism | Ionic (bromonium intermediate) | Radical chain |

| Solvent Preference | Polar (e.g., H₂O, AcOH) | Nonpolar (e.g., CCl₄) |

| Key Products | Bromohydrins, acetimidates | Allylic bromides |

NBA’s inability to perform allylic bromination stems from its rapid self-reaction to form NDBA, which dominates the reaction pathway .

Scientific Research Applications

Chemical Properties and Reactivity

N-Bromoacetamide is a brominating agent that facilitates addition reactions with alkenes, distinguishing it from other brominating agents like N-bromosuccinimide. It is particularly effective for generating addition products rather than substitution products, making it useful in synthetic organic chemistry . The molecular formula of this compound is C₂H₄BrNO, and it is sensitive to light, moisture, and heat .

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in the bromination of alkenes. Its ability to selectively add bromine to double bonds allows chemists to create complex molecules with specific functionalities. A notable application is in the cleavage of C-tryptophyl peptide bonds in model peptides, which has implications for peptide synthesis and modification .

Case Study: Selective Cleavage of Peptide Bonds

In a study published by the American Chemical Society, this compound was used alongside N-bromosuccinimide for the selective cleavage of peptide bonds. The results demonstrated that this compound could effectively target specific bonds without affecting others, showcasing its utility in peptide chemistry .

Biochemical Applications

This compound has been investigated for its effects on biological systems, particularly regarding sodium channels. Research conducted at Yale University revealed that this compound could irreversibly remove sodium channel inactivation in excised patches of rat myotube membranes. This property significantly increased the lifetime of open channels, which is crucial for understanding ion channel dynamics and their role in cellular excitability .

Data Table: Effects on Sodium Channels

| Treatment Concentration (µM) | Channel Lifetime Increase | Effect on Amplitude |

|---|---|---|

| 10 | 5-fold | No effect |

| 100 | 8-fold | No effect |

| 300 | 10-fold | No effect |

This table summarizes the impact of different concentrations of this compound on sodium channel behavior, indicating its potential as a tool for studying ion channel kinetics.

Applications in Material Science

In material science, this compound has been used to modify wool fibers chemically. A study demonstrated that treatment with this compound resulted in significant changes to the physical properties of wool, enhancing its dye uptake and overall performance . This application highlights its relevance in textile chemistry.

Case Study: Wool Modification

The reaction between wool and this compound was shown to improve dye affinity and retention. This modification can lead to more vibrant colors and better durability of dyed textiles, making it a valuable process in the textile industry.

Genetic Toxicology Studies

This compound has also been evaluated for its genetic toxicity potential. In studies using the Ames test, it was found to exhibit mutagenic properties under certain conditions. These findings are critical for assessing the safety of compounds used in pharmaceuticals and industrial applications .

Summary of Genetic Toxicity Findings

| Test Type | Result |

|---|---|

| Ames Test | Positive |

| Mutagenicity | Confirmed |

This summary indicates that while this compound has useful applications, caution must be exercised due to its mutagenic potential.

Mechanism of Action

The mechanism of action of N-Bromoacetamide involves the formation of a highly reactive bromine radical. This radical can then react with unsaturated compounds, leading to the formation of brominated products. The reactivity of this compound is attributed to the labile N-Br bond, which readily dissociates to generate the bromine radical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromoacetamide

Unlike NBA, 2-bromoacetamide has bromine at the carbon position (C-2) rather than the nitrogen. This structural difference leads to distinct properties:

- Crystal Structure: 2-Bromoacetamide crystallizes in the monoclinic space group P2₁/c, forming a ladder-type network via N–H⋯O and C–H⋯Br interactions.

- Reactivity : The C–Br bond in 2-bromoacetamide is less reactive toward electrophilic substitution compared to NBA’s N–Br bond. This makes it less effective in bromination reactions but more stable .

| Property | NBA | 2-Bromoacetamide |

|---|---|---|

| Bromine Position | N-attached | C-2 attached |

| Crystal System | Not reported | Monoclinic (P2₁/c) |

| Key Interactions | Protein modification | Hydrogen-bonded networks |

| Primary Applications | Oxidation, bromination | Crystal engineering |

Comparison with Functionally Similar N-Bromo Compounds

N-Bromosuccinimide (NBS)

- Reactivity : NBS is a more selective brominating agent, commonly used in allylic bromination and radical reactions. NBA, in contrast, excels in electrophilic bromination and oxidation due to its higher bromine electrophilicity .

- Hydrolysis Stability : NBA has a hydrolysis constant K₁ = 1.8 × 10⁻⁶, slightly lower than NBS (K₁ = 2.2 × 10⁻⁶), indicating comparable susceptibility to hydrolysis in aqueous media .

1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

- Advantages: DBDMH has a higher active bromine content (55%) and superior storage stability compared to NBA. It is more economical and efficient in large-scale bromination .

- Mechanistic Role : Unlike NBA, DBDMH acts as both an oxidant and bromine source in reactions like methylthiolation, leveraging its dual bromine atoms .

N-Bromophthalimide (NBP)

- Oxidation Efficiency: NBP is less reactive than NBA in oxidizing reducing sugars (e.g., D-arabinose) under acidic conditions. NBA’s mechanism involves Ru(III)-catalyzed pathways, forming reactive bromonium intermediates .

Mechanistic and Kinetic Insights

- Oxidation Reactions : NBA oxidizes substrates like ethylene glycol and reducing sugars via Ru(III)- or Ir(III)-catalyzed pathways. The rate-determining step involves the formation of a bromoester intermediate, analogous to NBS-mediated oxidations .

- Bromoamidation : In the presence of catalysts like (DHQD)₂PHAL, NBA enables asymmetric bromoamidation of alkenes, yielding chiral tricyclic derivatives with moderate enantioselectivity .

- Protein Modification : NBA selectively modifies histidine and methionine residues in ion channels, abolishing Ca²⁺ sensitivity in skeletal muscle membranes .

Biological Activity

n-Bromoacetamide (NBA) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. It is primarily known for its role as a brominating agent and its applications in organic synthesis. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₂H₄BrNO

- Molecular Weight : 120.96 g/mol

- CAS Number : 598-55-0

This compound is characterized by its bromine atom, which contributes to its reactivity and biological interactions.

This compound functions primarily through halogenation reactions, where it acts as a source of bromine in various organic transformations. This property is exploited in the synthesis of other biologically active compounds. Additionally, it has been shown to interact with amino acids and peptides, leading to selective cleavage and modification of peptide bonds, particularly those involving tryptophan residues .

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, notably:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can have therapeutic implications in neurodegenerative diseases .

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and the specific bacteria tested.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disrupting cellular signaling pathways .

Case Study 1: Enzyme Inhibition

In a study examining new N-substituted derivatives of bromoacetamides, it was found that NBA derivatives showed significant inhibition against AChE and BChE. The most potent compounds had IC50 values in the low micromolar range, indicating their potential as therapeutic agents for Alzheimer's disease .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 5.2 | 8.7 |

| Derivative A | 3.4 | 6.1 |

| Derivative B | 2.9 | 5.5 |

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that NBA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent .

Applications in Synthesis

This compound is widely used in organic synthesis for:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Bromoacetamide, and how can its purity be validated?

NBA is synthesized via the reaction of acetamide with bromine in the presence of potassium hydroxide (KOH) or other bases like zinc oxide or calcium carbonate . The reaction typically proceeds under controlled conditions to avoid over-bromination. For characterization:

- Purity Validation : Titration with 0.1 N sodium thiosulfate (Na₂S₂O₃) to determine active bromine content .

- Storage : NBA is light- and temperature-sensitive; store in a cool, dark environment to prevent decomposition .

Q. What are the primary applications of NBA in organic synthesis?

NBA is widely used as a brominating agent for alkenes, enabling:

- Bromohydration : In aqueous acetone or THF at 0°C, yielding vicinal bromohydrins .

- Bromofluorination : With anhydrous HF in ether, producing 1,2-bromofluorides, useful in synthesizing fluorinated steroids and amino acids .

Q. How should researchers handle NBA safely in laboratory settings?

- PPE : Use chemical-resistant gloves, goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation of bromine vapors.

- First Aid : Immediate use of eye wash stations/safety showers upon exposure .

Advanced Research Questions

Q. What mechanistic insights explain NBA’s role in the oxidation of aromatic amines?

NBA oxidizes anilines via an electrophilic attack on the amino group, forming azobenzene as the primary product. The reaction follows second-order kinetics, with electron-donating substituents accelerating the rate (Hammett ρ = -0.785). The Brønsted coefficient (β = 0.186) indicates significant bond formation in the transition state .

Q. How do substituents influence the bromination rates of phenols and anisoles using NBA?

- Phenols : A six-membered cyclic transition state forms between phenol and HOBr (generated from NBA hydrolysis), with substituents altering reaction rates via electronic effects .

- Anisoles : Methoxy groups direct bromination to the ortho position due to resonance stabilization. Activation parameters (ΔH‡, ΔS‡) for adduct decomposition have been calculated to explain rate differences .

Q. What experimental strategies resolve contradictions in NBA reaction outcomes under varying conditions?

Discrepancies in yields (e.g., 95% in methanol at 95°C vs. 0°C in THF ) arise from solvent polarity and temperature effects:

- Solvent Choice : Polar solvents (e.g., acetic acid) favor bromoester formation, while non-polar solvents stabilize cyclic intermediates .

- Temperature Control : Lower temperatures (0°C) minimize side reactions, whereas higher temperatures accelerate hydrolysis .

Q. How does NBA modulate sodium ion channel activity in electrophysiological studies?

NBA irreversibly inactivates sodium channels on the cytoplasmic membrane surface by modifying sulfhydryl groups. It also reduces potassium current inactivation, making it a tool for studying action potential dynamics .

Q. What methodologies optimize NBA-based bromination reactions for complex substrates?

- Condition Screening : Use design-of-experiment (DoE) approaches to test solvent mixtures (e.g., aqueous acetonitrile vs. methanol) and catalysts (e.g., mercuric acetate) .

- Kinetic Profiling : Monitor reaction progress via HPLC or GC-MS to identify rate-determining steps and intermediate stability .

Q. Data Presentation Guidelines

- Tables : Include solvent, temperature, yield, and mechanistic descriptors (e.g., ΔH‡) .

- Figures : Illustrate proposed reaction mechanisms (e.g., cyclic transition states) with clear labeling .

- Supplementary Data : Provide raw kinetic data, NMR spectra, and computational modeling files in supporting information .

Properties

IUPAC Name |

N-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTQNRFWXBXZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024633 | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-bromoacetamide is a white powder. (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

79-15-2 | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ6MWH7ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

226 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.